4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Overview
Description
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that features a unique structure combining an oxazolidinone ring with a hydroxy and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrophenyl group.
Major Products Formed
Oxidation: Formation of 4-[Oxidized(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one.
Reduction: Formation of 4-[Hydroxy(4-aminophenyl)methyl]-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Similar structure but with a sulfonyl group instead of an oxazolidinone ring.
4-Hydroxy-4-(4-nitrophenyl)-2-butanone: Similar structure but with a butanone backbone instead of an oxazolidinone ring.
Uniqueness
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring with a hydroxy and nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[hydroxy-(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(8-5-17-10(14)11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,13H,5H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFNTQLZINKEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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